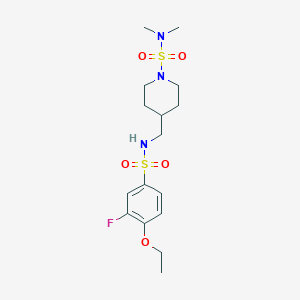

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Dearomatising Rearrangements and Cyclisation One application involves the dearomatising rearrangements of lithiated thiophenecarboxamides. These compounds, when treated with lithium diisopropylamide (LDA), undergo cyclisation that transforms them into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process highlights the compounds' utility in synthesizing complex heterocyclic structures (Clayden et al., 2004).

Cholinesterase Inhibitors and Antioxidants Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been explored for their potential as cholinesterase inhibitors and antioxidants. These novel hydrazone derivatives demonstrate significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), offering potential therapeutic applications for diseases characterized by cholinesterase dysfunction (Kausar et al., 2021).

Selective Endothelin Receptor-A Antagonists Another study reports on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as potent and selective small molecule ETA receptor antagonists. This class of compounds is of interest for developing treatments targeting the endothelin system, which plays a critical role in cardiovascular diseases, among other conditions (Wu et al., 1997).

Regiocontrolled C–H Arylation and Alkylation Research into the Pd(OAc)2/AgOAc catalytic system has shown its effectiveness for regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides. This methodology offers a contemporary approach to synthesizing arylated and alkylated thiophene-2-carboxamides, useful in various synthetic applications (Padmavathi et al., 2015).

Inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated Cell Adhesion Additionally, certain thiophene carboxamides have shown to inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1 on the surface of endothelium. This effect decreases the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

作用機序

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Mode of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that this compound may interact with its targets to modulate their activity . For example, if the compound acts as a voltage-gated sodium channel blocker, it would inhibit the flow of sodium ions through the channels, thereby affecting the electrical activity of the cells .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Result of Action

Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially contributing to its pharmacological properties .

特性

IUPAC Name |

N-methyl-2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-6-7-20-14(11)16-12(17)9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLUFUYLMYPPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)

![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2873098.png)

![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)

![(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873106.png)

![8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2873107.png)

![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)